Butylphenyl methylpropional, (+)-
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Overview
Description
Preparation Methods
Butylphenyl methylpropional is synthesized through a double anodic oxidation of 4-tert-butyl-toluene . This process is conducted on an industrial scale, producing over 10,000 tons per year . The compound is commonly produced and sold as a racemic mixture, although the different enantiomers contribute differently to its odor . The ®-enantiomer has a strong floral odor, while the (S)-enantiomer possesses no strong odor .
Chemical Reactions Analysis
Butylphenyl methylpropional undergoes various chemical reactions, including oxidation and reduction. Like most aldehydes, it is not long-term stable and tends to slowly oxidize on storage . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butylphenyl methylpropional has several scientific research applications. It is primarily used as a fragrance ingredient in the cosmetics and personal care industry . Additionally, it is used in biocidal products, coatings, paints, fillers, plasters, ink, toners, polishes, wax blends, and scented articles . Despite its widespread use, the compound has been the subject of controversy due to its potential to cause skin irritation and allergies in some individuals .
Mechanism of Action
The mechanism of action of butylphenyl methylpropional involves binding to scent receptors in the brain, which triggers a response that interprets the scent as pleasant . In different products, it also acts as a solvent, emulsifier, and stabilizer . In perfumes, it helps to enhance and blend the different fragrance notes, while in food, it adds flavor and scent .
Comparison with Similar Compounds
Butylphenyl methylpropional is similar to other aromatic aldehydes such as bourgeonal, isobutyraldehyde, hexyl cinnamaldehyde, and 2-methylundecanal . it is unique in its strong floral odor and its widespread use in the fragrance industry . The ®-enantiomer of butylphenyl methylpropional is particularly notable for its strong floral odor, which distinguishes it from other similar compounds .
Properties
CAS No. |
75166-30-2 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-methylpropanal |
InChI |
InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 |
InChI Key |
SDQFDHOLCGWZPU-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C=O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C=O |
Origin of Product |
United States |
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